Alfuzosin - 81403-80-7

Alfuzosin

Catalog Number: EVT-459804
CAS Number: 81403-80-7
Molecular Formula: C19H27N5O4
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alfuzosin is a synthetic quinazoline derivative that acts as a selective α1-adrenoceptor antagonist, particularly in tissues of the lower urinary tract []. While not specific to a particular α1-adrenoceptor subtype, it exhibits a higher concentration in the prostate compared to plasma in individuals with benign prostatic hyperplasia (BPH) []. It is used in scientific research to investigate the role of α1-adrenoceptors in various physiological processes.

Future Directions

Given the promising results of combining alfuzosin with drugs like tadalafil [, ], further research could focus on evaluating the efficacy and safety of such combinations in clinical trials, potentially leading to improved treatment strategies for conditions like LUTS and ED.

Research suggests that alfuzosin can increase stone expulsion rates and shorten passage times for distal ureteral stones [, , ]. Continued research could solidify alfuzosin's role in this area and refine treatment protocols.

Given its unusual mechanism of action on cardiac ion channels [], further investigation into the potential risks and benefits of alfuzosin's effect on cardiac repolarization is warranted, particularly in individuals with pre-existing cardiac conditions.

Prazosin

Compound Description: Prazosin is a first-generation α₁-adrenergic antagonist used to treat high blood pressure and anxiety. It is a non-selective α₁-blocker, meaning it binds to all three α₁-adrenoceptor subtypes (α₁A, α₁B, and α₁D). [, ]

Terazosin

Compound Description: Terazosin is another first-generation α₁-adrenergic antagonist used for hypertension and BPH. It is also non-selective for α₁-adrenoceptor subtypes, making it more likely to cause blood pressure-related adverse effects. [, , ]

Doxazosin

Compound Description: Doxazosin, like terazosin, is a non-selective α₁-adrenergic antagonist indicated for both hypertension and BPH. Its mechanism of action and side-effect profile are similar to terazosin. [, ]

Relevance: Doxazosin exhibits comparable efficacy to alfuzosin in BPH treatment but with a higher risk of impacting blood pressure control due to its non-selective α₁-blocker nature. [, ]

Tamsulosin

Compound Description: Tamsulosin is a second-generation α₁-adrenergic antagonist with greater selectivity for the α₁A- and α₁D-adrenoceptor subtypes. It is primarily used to treat BPH. [, , ]

Relevance: Tamsulosin and alfuzosin are both effective in treating BPH. While both are considered uroselective, tamsulosin exhibits a higher affinity for the α₁A-adrenoceptor subtype in the prostate than alfuzosin, leading to potentially fewer cardiovascular side effects. [, , ]

Silodosin

Compound Description: Silodosin is a newer α₁-adrenergic antagonist with even greater selectivity for the α₁A-adrenoceptor subtype compared to tamsulosin. It is mainly used for BPH. [, , ]

Naftopidil

Compound Description: Naftopidil is an α₁-adrenergic antagonist with a higher selectivity for the α₁D-adrenoceptor subtype. It is primarily used in Japan and Korea for treating BPH. [, , ]

Relevance: Both naftopidil and alfuzosin treat BPH, but their receptor selectivity profiles differ. Naftopidil's preference for the α₁D-adrenoceptor subtype makes it a distinct alternative to alfuzosin, although direct comparisons of efficacy and side effects are limited. [, , ]

Finasteride

Compound Description: Finasteride is a 5α-reductase inhibitor that blocks the conversion of testosterone to dihydrotestosterone, reducing prostate size and improving BPH symptoms. [, ]

Tadalafil

Compound Description: Tadalafil is a phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction (ED). It works by increasing blood flow to the penis. [, , ]

Relevance: While structurally unrelated to alfuzosin, tadalafil is relevant due to the high prevalence of both BPH and ED in aging men. Studies suggest that combining alfuzosin with tadalafil may provide additive benefits in treating both conditions. [, , ]

Source and Classification

Alfuzosin is synthesized from various chemical precursors, primarily derived from quinazoline derivatives. Its classification falls under the category of alpha-adrenergic blockers, specifically targeting alpha-1 receptors. This classification is crucial for its therapeutic application in urology.

Synthesis Analysis

Methods and Technical Details

The synthesis of alfuzosin typically involves several steps, including the condensation of specific chemical intermediates. One established method includes:

  1. Esterification: Tetrahydrofuroic acid is esterified.
  2. Condensation: The esterified product is condensed with 3-methylaminopropyl diamine to form N-methyl-N-tetrahydrofuroyl propylene diamine.
  3. Formation of Alfuzosin: This intermediate is then reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline to yield alfuzosin free base.
  4. Salt Formation: Finally, the free base is treated with a suitable acid (e.g., hydrochloric acid) to produce alfuzosin hydrochloride .

This process has been optimized for higher yields and reduced costs compared to earlier methods that suffered from low efficiency and high reagent costs .

Molecular Structure Analysis

Structure and Data

Alfuzosin has a complex molecular structure characterized by several functional groups. Its chemical formula is C19H22N4O4C_{19}H_{22}N_4O_4 with a molecular weight of approximately 358.41 g/mol. The structure features a quinazoline ring system, which is central to its pharmacological activity.

The structural representation can be simplified as follows:

Alfuzosin Hydrochloride Structure \text{Alfuzosin Hydrochloride Structure }
  • Core Structure: Quinazoline ring
  • Functional Groups: Tetrahydrofuroyl group, amine groups

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are typically used to confirm the structure during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Alfuzosin undergoes various chemical reactions during its synthesis:

  1. Esterification Reaction: Involves converting tetrahydrofuroic acid into an ester.
  2. Condensation Reactions: Key steps where amines react with carbonyl compounds under acidic or basic conditions to form new bonds.
  3. Salt Formation: The final step where the free base reacts with hydrochloric acid to form alfuzosin hydrochloride.

These reactions are generally carried out in organic solvents such as dichloromethane or methanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Mechanism of Action

Process and Data

Alfuzosin functions by selectively blocking alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This blockade leads to:

  • Relaxation of Smooth Muscle: Reduces tension in the bladder neck and prostate, facilitating easier urination.
  • Improved Urinary Flow Rate: Patients experience a decrease in symptoms such as urgency, frequency, and nocturia.

The onset of action typically occurs within hours after administration, with peak effects observed within 3 to 6 hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water (as hydrochloride), methanol, and ethanol; slightly soluble in chloroform.
  • Melting Point: Approximately 230–232 °C for alfuzosin hydrochloride.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The pH of aqueous solutions should be maintained around neutral for optimal stability.

These properties are significant for formulation development and quality control during manufacturing processes .

Applications

Scientific Uses

Alfuzosin is primarily used in clinical settings for managing symptoms associated with benign prostatic hyperplasia. Its applications extend beyond urology; ongoing research explores potential benefits in treating conditions like hypertension due to its vasodilatory properties.

Additionally, analytical methods such as reverse-phase ultra-performance liquid chromatography (RP-UPLC) have been developed for quality control and stability testing of alfuzosin formulations, ensuring compliance with pharmaceutical standards .

Pharmacological Profile of Alfuzosin

Molecular Structure and Chemical Properties

Quinazoline Derivative Framework

Alfuzosin hydrochloride (chemical formula: C₁₉H₂₇N₅O₄·HCl) is a white to off-white crystalline solid with a molecular weight of 425.91 g/mol [7] [10]. It belongs to the quinazoline class of compounds, characterized by a fused bicyclic structure consisting of two benzene rings joined by a pyrazine and an azomethine group. Key modifications include:

  • 6,7-Dimethoxy substitutions: Enhance receptor-binding affinity [2].
  • Tetrahydrofuran carboxamide chain: Linked via a diaminopropyl spacer to the quinazoline core, enabling α1-adrenoceptor antagonism [3].
  • High solubility: As a hydrochloride salt, it exhibits >10 mg/mL solubility in DMSO but is insoluble in water [7] [10].

Table 1: Key Chemical Properties of Alfuzosin Hydrochloride

PropertyValue
Molecular FormulaC₁₉H₂₈ClN₅O₄
Melting Point225°C
pKa8.13 (at 25°C)
Protein Binding82–90%
Partition Coefficient (LogP)1.2 (predicts moderate lipophilicity)

Stereochemistry and Enantiomeric Activity

Alfuzosin contains one chiral center, existing as (R)- and (S)-enantiomers. It is clinically administered as a racemate (1:1 mixture) [4]. Studies indicate both enantiomers contribute equally to pharmacological activity due to rapid interconversion in vivo and similar receptor-binding kinetics. No significant differences in efficacy or metabolism are observed between enantiomers, justifying the use of the racemic form [4] [10].

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Subtype Selectivity (α1A, α1B, α1D)

Alfuzosin non-selectively antagonizes all three α1-adrenoceptor subtypes with balanced affinity:

  • α1A: Predominantly expressed in prostatic stroma, urethra, and bladder neck. Mediates smooth muscle contraction leading to urinary obstruction in BPH [2] [3].
  • α1B: Localized in vascular smooth muscle; blockade causes vasodilation and potential hypotension.
  • α1D: Found in detrusor muscle and spinal cord; contributes to bladder overactivity [6].Alfuzosin’s binding affinity ratios are α1A:α1B = 1:1, contrasting with agents like silodosin (162:1) [2].

Table 2: Alfuzosin’s Receptor Affinity Profile vs. Other α1-Blockers

Drugα1A:α1B Selectivity RatioPrimary Therapeutic Target
Alfuzosin1:1Balanced antagonism
Tamsulosin10:1Uroselective (α1A/α1D)
Silodosin162:1Highly uroselective (α1A)

Uroselectivity and Tissue-Specific Binding Dynamics

Despite its non-subtype-selective profile, alfuzosin achieves clinical uroselectivity through:

  • Tissue distribution: Preferential accumulation in the prostate (concentrations 3.2-fold higher than plasma) due to physicochemical properties [2] [9].
  • Kinetics: Slow dissociation from prostatic α1A-receptors prolongs therapeutic effect [6].
  • Functional selectivity: At therapeutic doses (10 mg/day), it relaxes prostatic smooth muscle without significant blood pressure reduction due to lower vascular sensitivity [2] [6].

Pharmacokinetics and Pharmacodynamics

Absorption and Bioavailability Variability

  • Extended-release formulation: Alfuzosin uses a three-layered matrix system (brand: Uroxatral®) for zero-order release over 20 hours [9].
  • Food effect: Absolute bioavailability is 49% under fed conditions vs. 25% when fasting. Food prolongs gastric residence, enhancing absorption in the proximal jejunum [3] [9].
  • Peak concentrations: Achieved at 8 hours post-dose (Cₘₐₓ: 13.6 ng/mL; AUC: 194 ng·h/mL) under fed conditions [3] [5].

Hepatic Metabolism and CYP3A4 Involvement

  • Metabolic pathways: Undergoes extensive hepatic oxidation via three routes: O-demethylation, N-dealkylation, and aromatic ring hydroxylation [3] [8].
  • CYP3A4 dominance: This cytochrome P450 isozyme metabolizes >80% of alfuzosin, generating inactive metabolites [1] [3].
  • Drug interactions: Contraindicated with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) due to risk of elevated plasma levels and hypotension [8].

Elimination Pathways and Half-Life Optimization

  • Excretion: 69% via feces (biliary route) and 24% in urine; only 11% excreted unchanged [3] [4].
  • Half-life: Apparent elimination t₁/₂ is 10 hours, supporting once-daily dosing. The extended-release formulation maintains stable plasma concentrations, avoiding peaks linked to orthostatic hypotension [4] [9].
  • Renal impact: Clearance increases in renal impairment due to reduced protein binding, but dose adjustment is unnecessary [3] [10].

Table 3: Key Pharmacokinetic Parameters of Alfuzosin

ParameterValueClinical Relevance
Bioavailability49% (fed)Requires administration post-meal
Volume of Distribution3.2 L/kgExtensive tissue penetration
Protein Binding82–90%Moderate, mainly albumin/α-glycoprotein
tmax (extended-release)8 hoursAligns with circadian LUTS symptoms
t₁/₂10 hoursEnables once-daily dosing
Fecal Excretion69%Biliary clearance dominates

Properties

CAS Number

81403-80-7

Product Name

Alfuzosin

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide

Molecular Formula

C19H27N5O4

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)

InChI Key

WNMJYKCGWZFFKR-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC

Solubility

In water, 92 mg/L at 25 °C /Estimated/
2.82e-01 g/L

Synonyms

Alfetim
alfusozine
alfuzosin
alfuzosin hydrochloride
alphuzosine
Benestan
N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide
Urion
UroXatral
Xatral

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.